molecular formula C30H31N3O7S B2879555 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate CAS No. 361159-17-3

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate

Katalognummer: B2879555
CAS-Nummer: 361159-17-3
Molekulargewicht: 577.65
InChI-Schlüssel: ZHCOUUQNXZJVLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes morpholine, dioxobenzoisoquinoline, and piperidinylsulfonylbenzoate moieties. Its molecular formula is C25H21ClN2O5, and it has a molecular weight of 464.91 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a halogenated isoquinoline derivative reacts with morpholine.

    Formation of the Piperidinylsulfonylbenzoate Moiety: This step involves the reaction of piperidine with a sulfonyl chloride derivative of benzoic acid, forming the piperidinylsulfonylbenzoate moiety.

    Coupling of the Fragments: The final step involves the coupling of the isoquinoline-morpholine fragment with the piperidinylsulfonylbenzoate fragment through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Biologische Aktivität

The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate represents a unique structure within the realm of medicinal chemistry, characterized by its complex tricyclic framework and multiple functional groups. This article aims to explore the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The compound features several notable structural elements:

  • A morpholine ring , which is known for its ability to enhance solubility and biological activity.
  • A dioxo group , contributing to potential reactivity and interaction with biological targets.
  • A tricyclic core , which may facilitate interactions with specific enzymes or receptors.

These structural components suggest a high potential for diverse biological activities, making it a candidate for further investigation in drug development.

Pharmacological Properties

Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Anticancer activity : Many compounds featuring tricyclic structures have demonstrated the ability to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Antimicrobial effects : The presence of morpholine and sulfonamide groups has been associated with enhanced antimicrobial properties against various pathogens.
  • Enzyme inhibition : The compound's unique structure may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological activity of this compound likely involves:

  • Binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
  • Interaction with cellular signaling pathways , potentially affecting processes such as apoptosis and proliferation.

Anticancer Activity

A study conducted on structurally similar compounds revealed that modifications in the morpholine and dioxo moieties significantly influenced their anticancer efficacy. For instance:

  • Compounds with enhanced lipophilicity showed increased cellular uptake and cytotoxicity against breast cancer cell lines (MCF-7) .

Antimicrobial Effects

Research on related sulfonamide derivatives indicated that the incorporation of piperidine groups enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial folic acid synthesis .

Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
Compound AMorpholine ringHigh (IC50 = 5 µM)Moderate
Compound BDioxo groupModerate (IC50 = 15 µM)High
Target CompoundMorpholine + Dioxo + TricyclicPotentially HighExpected Moderate

Synthesis Pathways

StepDescription
1Formation of the tricyclic core through cyclization reactions.
2Introduction of the morpholine ring via nucleophilic substitution.
3Incorporation of dioxo groups through oxidation reactions.
4Esterification to attach the benzoate moiety.

Eigenschaften

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O7S/c34-28-24-6-4-5-23-26(31-15-18-39-19-16-31)12-11-25(27(23)24)29(35)33(28)17-20-40-30(36)21-7-9-22(10-8-21)41(37,38)32-13-2-1-3-14-32/h4-12H,1-3,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCOUUQNXZJVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCN3C(=O)C4=C5C(=C(C=C4)N6CCOCC6)C=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.